molecular formula C24H29N7O3 B11506910 1-{[(5-amino-1H-tetrazol-1-yl)acetyl](4-methoxyphenyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide

1-{[(5-amino-1H-tetrazol-1-yl)acetyl](4-methoxyphenyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11506910
M. Wt: 463.5 g/mol
InChI Key: JDSOVZLDOQVRFF-UHFFFAOYSA-N
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Description

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a cyclohexane carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized from aminoguanidine hydrochloride and sodium azide under acidic conditions The final step involves the formation of the cyclohexane carboxamide structure through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a tetrazole ring, methoxyphenyl group, and cyclohexane carboxamide structure. This combination provides the compound with distinct chemical and biological properties, making it a valuable target for research and development in various fields .

Properties

Molecular Formula

C24H29N7O3

Molecular Weight

463.5 g/mol

IUPAC Name

1-(N-[2-(5-aminotetrazol-1-yl)acetyl]-4-methoxyanilino)-N-(2-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H29N7O3/c1-17-8-4-5-9-20(17)26-22(33)24(14-6-3-7-15-24)31(18-10-12-19(34-2)13-11-18)21(32)16-30-23(25)27-28-29-30/h4-5,8-13H,3,6-7,14-16H2,1-2H3,(H,26,33)(H2,25,27,29)

InChI Key

JDSOVZLDOQVRFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CN4C(=NN=N4)N

Origin of Product

United States

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